

Application Notes and Protocols for Assessing the In Vitro Efficacy of SAR107375

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Audience: Researchers, scientists, and drug development professionals.

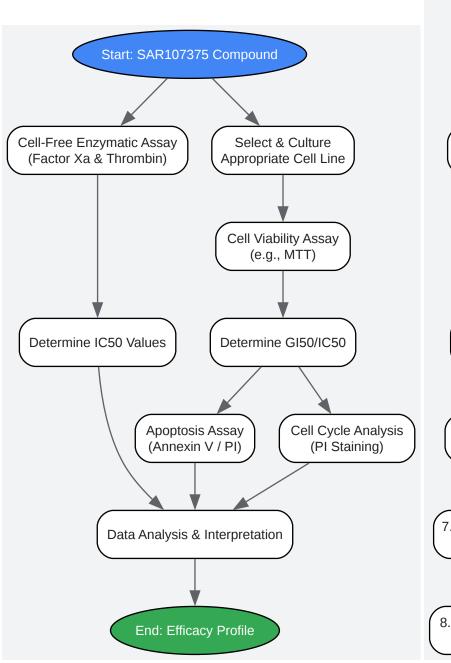
Introduction: **SAR107375** is a potent and selective dual inhibitor of thrombin (Factor IIa) and Factor Xa (FXa), key serine proteases in the coagulation cascade.[1][2] Its primary therapeutic application is as an anticoagulant.[1][2] In drug development, it is crucial to characterize the effects of a compound not only on its intended targets but also on various cellular processes to understand its broader biological impact, identify potential off-target effects, and explore new therapeutic possibilities.

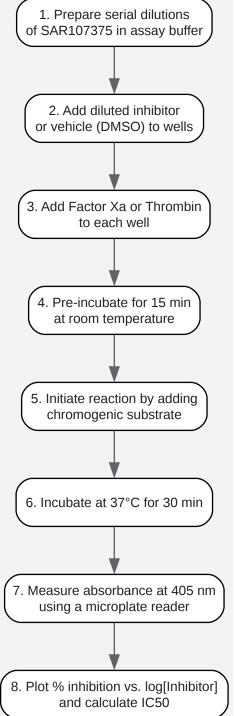
These application notes provide a comprehensive set of protocols to assess the in vitro efficacy of **SAR107375**, focusing on both its primary enzymatic inhibition and its general effects on cell viability, apoptosis, and cell cycle progression.

Relevant Signaling Pathway: The Coagulation Cascade

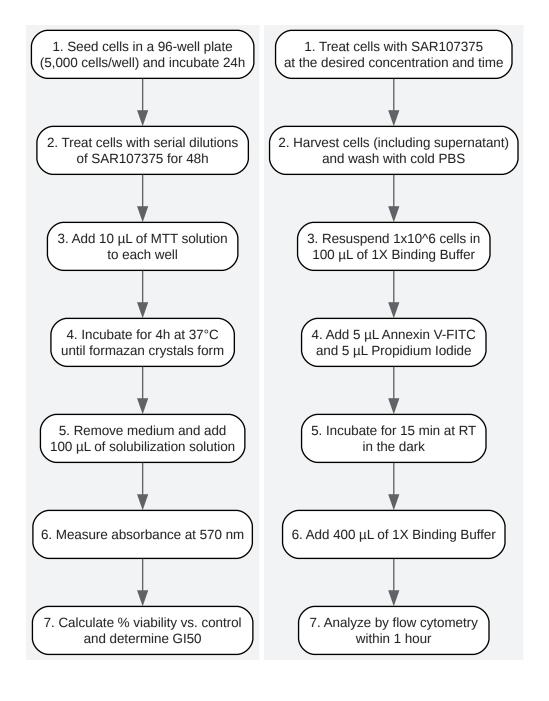
SAR107375 exerts its anticoagulant effect by directly inhibiting two critical points in the coagulation cascade: Factor Xa, which is the convergence point of the intrinsic and extrinsic pathways, and Thrombin, which catalyzes the final conversion of fibrinogen to fibrin for clot formation.



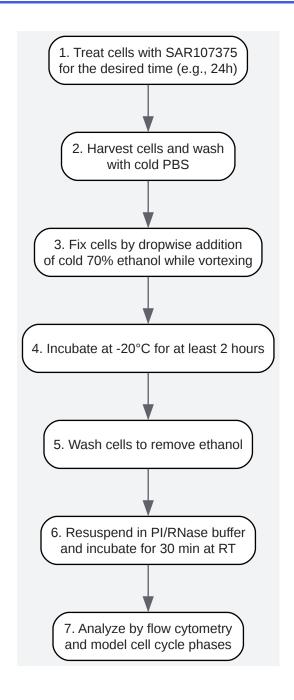












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